molecular formula C22H28N2O3S B2533286 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide CAS No. 941912-59-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2533286
CAS RN: 941912-59-0
M. Wt: 400.54
InChI Key: ZLWIARGSIDYUFK-UHFFFAOYSA-N
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Description

The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a chemical entity that appears to be a derivative of tetrahydroquinoline with a sulfonamide group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives is described in the first paper, where 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is discussed in the second paper, where the crystal structures of various 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides in complex with carbonic anhydrase isozymes are determined . This suggests that the sulfonamide group in the compound of interest would likely play a key role in its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The reactivity of the sulfonamide group is not directly addressed in the provided papers. However, sulfonamides are known to be versatile in chemical reactions, often serving as inhibitors for enzymes like carbonic anhydrases, as indicated by the binding potencies of the synthesized compounds in the second paper .

Physical and Chemical Properties Analysis

Scientific Research Applications

Structural Insights and Inhibitor Design

Isoquinolinesulfonamides, structurally related to the compound , have been identified as inhibitors of human carbonic anhydrases (hCAs), with selectivity towards therapeutically relevant isozymes. Crystallographic studies have provided detailed insights into the binding modes of these inhibitors, facilitating the design of selective inhibitors for hCAs associated with cancer and neurological disorders (Mader et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Research on isoquinolinesulfonamides has also revealed their potential as potent inhibitors of protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications in cancer, cardiovascular diseases, and neurological disorders (Hidaka et al., 1984).

Antimicrobial Activity

Tetrahydroquinoline derivatives have exhibited significant antimicrobial activities. Synthesis and characterization of novel derivatives have shown enhanced antimicrobial properties compared to the parent compounds, suggesting their potential in developing new antimicrobial agents (Vanparia et al., 2010).

Antitumor Agents

The synthesis of novel tetrahydroquinoline derivatives bearing sulfonamide moiety has been explored for their antitumor activities. Some derivatives have demonstrated potent efficacy, surpassing that of known drugs like Doxorubicin, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

Fluorescence and Spectroscopic Applications

Isoquinoline derivatives have been developed as fluorescent zinc sensors, illustrating the versatility of these compounds in biochemical and analytical applications. The introduction of isoquinoline into the ligand structure affords fluorescence upon zinc-ion binding, which can be utilized in detecting and quantifying metal ions in biological systems (Mikata et al., 2008).

properties

IUPAC Name

3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-21-9-7-19(14-18(21)6-10-22(24)25)23-28(26,27)20-8-5-16(3)17(4)13-20/h5,7-9,13-15,23H,6,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWIARGSIDYUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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